molecular formula C3HO2- B1239298 Propynoate

Propynoate

Cat. No.: B1239298
M. Wt: 69.04 g/mol
InChI Key: UORVCLMRJXCDCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.

Scientific Research Applications

Vibrational Spectra Studies

Propynoate, particularly propynoic acid and sodium this compound, has been studied for its vibrational spectra. Research conducted by Katon and McDevitt (1965) explored both the infrared and Raman spectra of propynoic acid and sodium this compound, including their deuterium-substituted compounds. This research contributes to understanding the fundamental frequencies of these compounds (Katon & McDevitt, 1965).

Agricultural and Environmental Applications

In a study focused on reducing methane production in agriculture, this compound was used as an inhibitor. Patra and Yu (2013) found that this compound, combined with other substances, could decrease methane production, indicating potential applications in mitigating methane emissions from ruminants (Patra & Yu, 2013).

Solid-State Polymerization

Jaufmann et al. (2000) investigated the γ-ray-induced solid-state polymerization of sodium this compound. Their research indicated that exposure to γ-rays led to the formation of an acetylenic polymer, demonstrating the potential of this compound in polymer science (Jaufmann et al., 2000).

Chemical Synthesis

Propynoates are integral in various chemical syntheses. Shu et al. (2017) developed an efficient methodology for synthesizing propynoates and propynenitriles, highlighting their significance in the production of substituted acetylenes (Shu et al., 2017).

Catalysis Research

The role of this compound in catalysis was explored by Zhang et al. (2010), who studied the Palladium (II) catalyzed reactions of allyl this compound. Their findings contribute to the understanding of reaction mechanisms involving this compound in the presence of halide ions (Zhang et al., 2010).

Coordination Chemistry

Huskens et al. (1996) researched the coordination of this compound (propionate) in lanthanide(III) complexes. Their work adds to the knowledge of complexation behavior and thermodynamics in coordination chemistry (Huskens et al., 1996).

Properties

Molecular Formula

C3HO2-

Molecular Weight

69.04 g/mol

IUPAC Name

prop-2-ynoate

InChI

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1

InChI Key

UORVCLMRJXCDCP-UHFFFAOYSA-M

SMILES

C#CC(=O)[O-]

Canonical SMILES

C#CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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